![molecular formula C27H29N5O3S2 B12150601 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150601.png)
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperazine derivative, followed by the introduction of the hydroxyethyl group. Subsequent steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the attachment of the thiazolidin-5-ylidene moiety. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener solvents could further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the thioxo group would produce a thiol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Its properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets in the body. This could include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved would depend on the biological context and the particular targets of the compound.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: shares similarities with other compounds containing piperazine, pyrimidine, and thiazolidine moieties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: is another compound with a complex structure and multiple functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a piperazine ring with a hydroxyethyl substitution and a pyrido[1,2-a]pyrimidin-4-one core , along with a thiazolidinone moiety. This intricate structure enhances its biological activity by facilitating interactions with various biological targets.
Property | Details |
---|---|
Molecular Formula | C27H29N5O3S2 |
Molecular Weight | 535.7 g/mol |
IUPAC Name | (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI Key | InChI=1S/C27H29N5O3S2/c1-18... |
Biological Activity
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Research has shown that compounds with similar structural features often possess significant antibacterial and antifungal activities. The presence of the thiazolidinone moiety may contribute to these effects by interacting with microbial enzymes or cell membranes .
- Enzyme Inhibition : The compound's ability to modulate enzyme activity is particularly noteworthy. It may act as an inhibitor of specific enzymes involved in various metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity .
- Cytotoxic Effects : Some studies suggest that derivatives of this compound may exhibit cytostatic activity against cancer cell lines, indicating potential applications in oncology .
The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to altered biochemical pathways relevant to disease processes. Understanding these interactions is crucial for optimizing therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl...:
- A study on related piperazine derivatives indicated significant inhibition of phosphodiesterase type 5 (PDE5), suggesting potential cardiovascular benefits through vasodilation mechanisms .
- Another investigation highlighted the antimicrobial efficacy of structurally similar compounds against various bacterial strains, reinforcing the hypothesis that this compound may share similar properties .
Properties
Molecular Formula |
C27H29N5O3S2 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-18-3-6-20(7-4-18)17-32-26(35)22(37-27(32)36)15-21-24(30-11-9-29(10-12-30)13-14-33)28-23-8-5-19(2)16-31(23)25(21)34/h3-8,15-16,33H,9-14,17H2,1-2H3/b22-15- |
InChI Key |
SMIFQCWNQLCWRA-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC(=CN4C3=O)C)N5CCN(CC5)CCO)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC(=CN4C3=O)C)N5CCN(CC5)CCO)SC2=S |
Origin of Product |
United States |
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